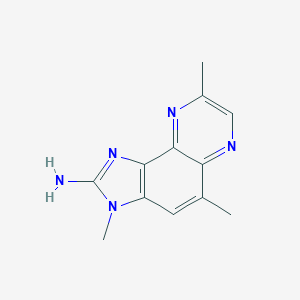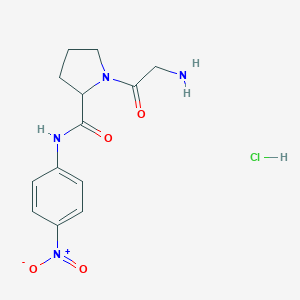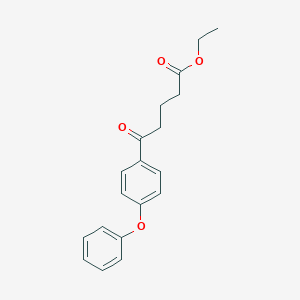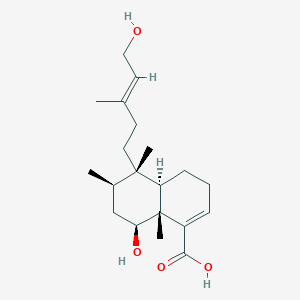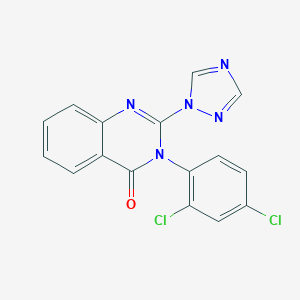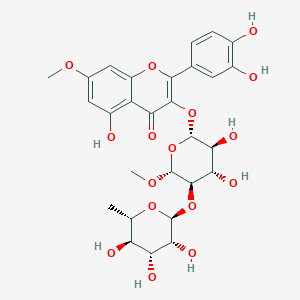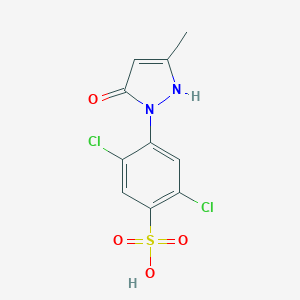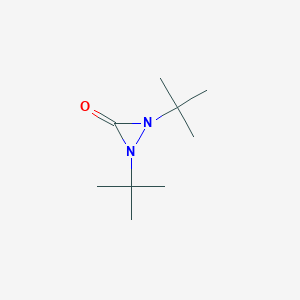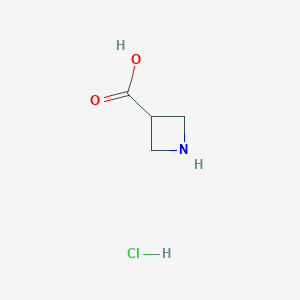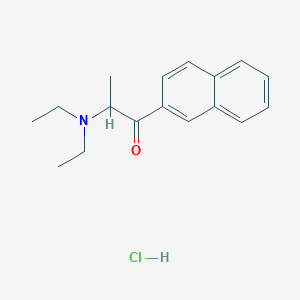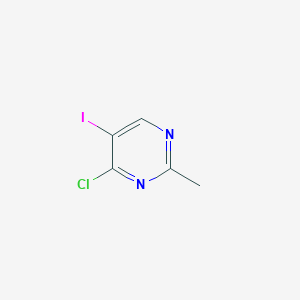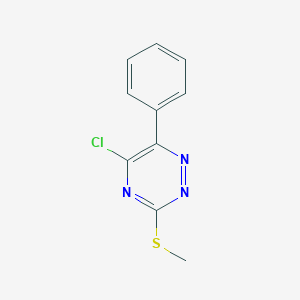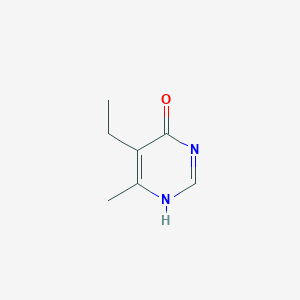
4-Pyrimidinol, 5-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol, 5-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound that contains a pyrimidine ring with an ethyl and methyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its biological activities. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis.
Effets Biochimiques Et Physiologiques
4-Pyrimidinol, 5-ethyl-6-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Pyrimidinol, 5-ethyl-6-methyl- in lab experiments is its ease of synthesis and availability. It can be synthesized using simple methods and is readily available from commercial sources. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-Pyrimidinol, 5-ethyl-6-methyl-. One area of research could be to further investigate its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Another area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved using several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as potassium hydroxide. Both methods result in the formation of 4-Pyrimidinol, 5-ethyl-6-methyl- with good yields.
Applications De Recherche Scientifique
4-Pyrimidinol, 5-ethyl-6-methyl- has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
103980-63-8 |
|---|---|
Nom du produit |
4-Pyrimidinol, 5-ethyl-6-methyl- |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(NC=NC1=O)C |
SMILES |
CCC1=C(N=CNC1=O)C |
SMILES canonique |
CCC1=C(NC=NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



